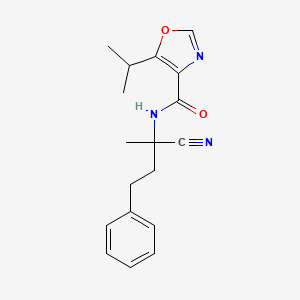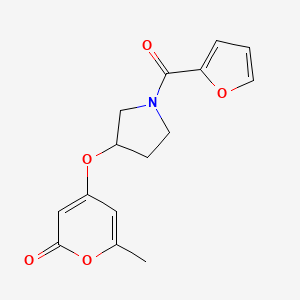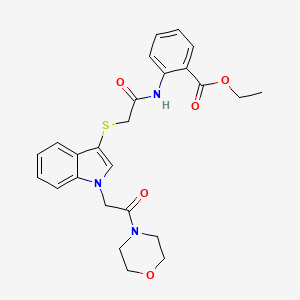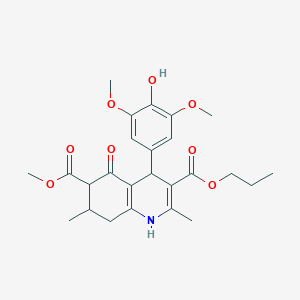
N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been used in a variety of scientific research studies to investigate its mechanism of action and potential benefits.
Mecanismo De Acción
More research is needed to fully understand the mechanism of action of N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide and how it interacts with the endocannabinoid system.
3. Safety and Toxicity: Additional studies are needed to determine the safety and toxicity of N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide, particularly in humans.
4. Development of New Compounds: Researchers may explore the development of new synthetic cannabinoids that have improved therapeutic potential and fewer side effects.
Conclusion:
N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound has shown promise in the areas of pain management, neuroprotection, and cancer treatment. Further research is needed to fully understand the mechanism of action of N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide and to determine its safety and toxicity in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret the results. However, one limitation of using N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide is that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in the body.
Direcciones Futuras
There are many potential future directions for research on N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide, including:
1. Development of Therapeutic Applications: Further research is needed to determine the potential therapeutic applications of N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide, particularly in the areas of pain management, neuroprotection, and cancer treatment.
2.
Métodos De Síntesis
N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The exact method of synthesis is beyond the scope of this paper, but it is important to note that the production of this compound requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. Some of the areas where this compound has shown promise include:
1. Pain Management: N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide has been shown to have analgesic effects in animal models, suggesting that it may be useful in the treatment of chronic pain.
2. Neuroprotection: Studies have shown that N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide may have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cancer Treatment: N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide has been shown to have anti-tumor effects in animal models, suggesting that it may be useful in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-5-propan-2-yl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13(2)16-15(20-12-23-16)17(22)21-18(3,11-19)10-9-14-7-5-4-6-8-14/h4-8,12-13H,9-10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVJKIFOCLLAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CO1)C(=O)NC(C)(CCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B2658006.png)


![Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2658009.png)
![4-bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2658010.png)
![2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2658014.png)
![1,3,5-trimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2658015.png)

![2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658020.png)


![1-(3,5-dimethoxybenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658025.png)
![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2658026.png)